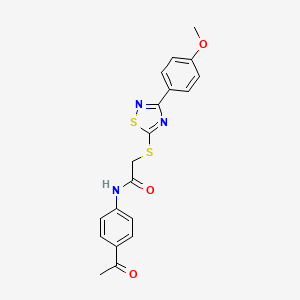

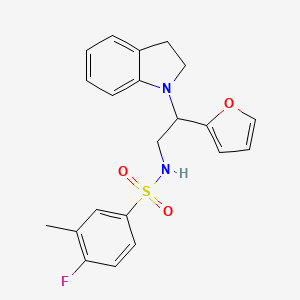

![molecular formula C19H22FN3O4S B2686127 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 712345-11-4](/img/structure/B2686127.png)

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a piperazine derivative . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of piperazine derivatives can be accomplished through a Mannich reaction . The title compound is obtained via a protocol that involves the reaction with amine carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

The structure of the product is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 407.46. It is a solid in physical form .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Studies

Patel and Agravat (2009) described the synthesis of pyridine derivatives, including a compound structurally related to 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide. These compounds exhibited significant antibacterial activity, showcasing their potential as antimicrobial agents (Patel & Agravat, 2009).

Enzyme Inhibitory Activities

Virk et al. (2018) conducted a study on the synthesis of triazole analogues, demonstrating their enzyme inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The study provides insights into the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction (Virk et al., 2018).

Radiolabeled Compounds for PET Imaging

Plenevaux et al. (2000) discussed the use of radiolabeled compounds, such as [18F]p-MPPF, for positron emission tomography (PET) imaging of 5-HT1A receptors. This research highlights the application of such compounds in studying serotonergic neurotransmission and potential implications for neurodegenerative disease research (Plenevaux et al., 2000).

Fe-Catalyzed Synthesis for Drug Development

Shakhmaev et al. (2016) explored the Fe-catalyzed synthesis of Flunarizine, a drug known for its vasodilating effect and antihistamine activity. This study illustrates the chemical synthesis pathways that could be applied to related compounds for developing new therapeutic agents (Shakhmaev et al., 2016).

Alzheimer's Disease Therapy Exploration

Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and evaluated their application as therapeutic agents for Alzheimer's disease. This research underscores the potential of such compounds in addressing neurodegenerative conditions through enzyme inhibition (Hassan et al., 2018).

Mecanismo De Acción

Direcciones Futuras

While specific future directions are not mentioned in the search results, piperazine derivatives are a topic of ongoing research due to their wide range of biological and pharmaceutical activity . They are found in biologically active compounds for a variety of disease states, and are also a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S/c1-27-17-6-4-16(5-7-17)21-19(24)14-22-10-12-23(13-11-22)28(25,26)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQDHWMHVAYJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)

![7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2686047.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2686050.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2686054.png)

![4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one](/img/structure/B2686055.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)

![3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2686067.png)